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Compound of Interest |

Compound Name: 183598-56-3
CAS No.: 183598-56-3
Cat. No.: B612622
. J

Executive Summary

Leptin (22-56) is a synthetic peptide fragment corresponding to the N-terminal domain of the
mature human leptin protein (residues 22-56 of the precursor sequence, or 1-35 of the
secreted protein). Unlike the full-length 167-amino acid hormone, which regulates energy
homeostasis via pleiotropic signaling, Leptin (22-56) exhibits a functional divergence: it retains
the ability to modulate appetite and peripheral tissue proliferation but lacks the neuroprotective
and synaptic plasticity-enhancing properties observed in C-terminal fragments (e.g., Leptin
116-130).

This guide provides a rigorous analysis of Leptin (22-56) for researchers investigating biased
agonism at the leptin receptor (Ob-R), peptide-based metabolic therapeutics, and comparative
signaling dynamics.

Structural & Physicochemical Profile
Sequence ldentity

Leptin (22-56) represents the N-terminus of the mature protein. Note that while often labeled
"22-56" based on the full precursor (including the 21-aa signal peptide), it corresponds to
residues 1-35 of the circulating mature leptin.
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e Sequence (Human):Val-Pro-lle-Gin-Lys-Val-GIn-Asp-Asp-Thr-Lys-Thr-Leu-lle-Lys-Thr-lle-Val-
Thr-Arg-lle-Asn-Asp-lle-Ser-His-Thr-GIn-Ser-Val-Ser-Ser-Lys-GIn-Lys[1]

e Molecular Weight: ~3950.5 Da

« |soelectric Point (pl): ~9.8 (Highly basic due to multiple Lys/Arg residues)

Solubility & Handling (Critical Protocol)

Unlike full-length leptin which is soluble in physiological buffers, the 22-56 fragment is
hydrophobic and prone to aggregation in neutral agueous solutions.

Parameter Specification

Solubility Insoluble in pure water or PBS.

Dissolve in 0.1% Trifluoroacetic acid (TFA) or

acetic acid. Can also be dissolved in a small

Reconstitution o
volume of DMSO or 60% Acetonitrile before
dilution.
Lyophilized: -20°C (desiccated). Reconstituted:
Storage Use immediately or aliquot and freeze at -80°C.

Avoid freeze-thaw cycles.

Biological Activity & Mechanism of Action[2][3][4]
The "Activity Paradox": Satiety vs. Neuroprotection

Research indicates that Leptin (22-56) acts as a biased agonist or partial functional mimetic.
While it can engage the Leptin Receptor (Ob-R) to drive specific homeostatic loops, it fails to
activate the full spectrum of signaling pathways required for neuronal plasticity.

A. Appetite Suppression (Positive Activity)

o Effect: Intracerebroventricular (ICV) administration of Leptin (22-56) in rats significantly
reduces food intake.

o Potency: Comparable to full-length leptin in acute feeding inhibition models.
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» Reference: Samson et al. (1996) identified this fragment as a functional domain for satiety,
distinct from the C-terminal domains.

B. Peripheral Tissue Modulation (Positive Activity)

e Adrenocortical Cells: Inhibits corticosterone secretion.

o Myometrium: Enhances proliferative activity in primary culture (concentrations

to

M).

C. Neuroprotection & Plasticity (Negative Activity)

o Effect: Unlike the C-terminal fragment Leptin (116-130), the N-terminal (22-56) fragment fails
to prevent amyloid-3 (AB) induced toxicity in hippocampal neurons.[2]

o Mechanism Failure: It does not promote AMPA receptor trafficking (GIuA1 subunit) to
synapses, a key mechanism for Long-Term Potentiation (LTP).

e Implication: The N-terminus is sufficient for metabolic signaling (likely STAT3-mediated in
hypothalamus) but insufficient for the PISK/MAPK-dependent synaptic maintenance seen in
the hippocampus.

Signaling Pathway Architecture

The diagram below illustrates the divergence in signaling activation between the N-terminal
(22-56) and C-terminal (116-130) domains.
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Ligand Specificity
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Figure 1: Differential signaling activation. Leptin (22-56) effectively drives the STAT3-mediated
satiety pathway but fails to engage the PI3K/MAPK axis required for neuroprotection, which is
preserved in the C-terminal fragment (116-130).

Experimental Protocols
Reconstitution for In Vitro Assays

Objective: Solubilize Leptin (22-56) for cell culture use without precipitation.

« Initial Solvent: Dissolve 1 mg of peptide in 100 pL of 100% DMSO (creates 10 mg/mL stock).
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o Alternative: Use 60% Acetonitrile/0.1% TFA if DMSO is contraindicated, though DMSO is
preferred for cell culture compatibility after dilution.

 Dilution: Dilute the stock solution at least 1:1000 into the culture medium (e.g., DMEM) to
reach the working concentration (typically 10—100 nM).

o Note: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

« Filtration: If sterility is required, filter through a 0.22 um PVDF membrane after dilution, but
be aware of potential peptide loss due to binding.

In Vivo Administration (ICV Injection)

Context: Due to poor blood-brain barrier (BBB) penetration compared to modified analogs,
direct intracerebroventricular (ICV) injection is the standard for CNS studies.

» Vehicle: Artificial Cerebrospinal Fluid (aCSF) is not suitable for direct dissolution. Dissolve
peptide in minimal 0.01 M acetic acid, then dilute with aCSF. Verify pH is near 7.2-7.4
immediately before injection.

o Dosage: Effective doses typically range from 0.1 pg to 10 ug per rat (ICV).

o Control: Use scrambled peptide or vehicle (acidified aCSF) to control for pH effects.

Comparative Data Summary
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Leptin (22-56) [N- Leptin (116-130) [C- .
Feature Full-Length Leptin
Term] Term]
Residues (Mature) 1-35 95-109 1-146
Appetite Suppression Yes (Potent) Yes Yes
Neuroprotection No Yes Yes
o Increases GIuAl Increases GIuAl
AMPA Trafficking No Effect ) )
surface expression surface expression
Solubility Low (Hydrophobic) Moderate High

Satiety signaling, ) )
_ - _ Alzheimer's research, General metabolic
Primary Utility Peripheral ) o
) ] Synaptic plasticity standard
proliferation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.angioproteomie.com/ccp12507-human-leptin-rap-2360.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6433184/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6433184/
https://www.mdpi.com/1422-0067/26/14/6955
https://www.mdpi.com/1422-0067/26/14/6955
https://www.benchchem.com/product/b612622#leptin-22-56-biological-activity-and-targets
https://www.benchchem.com/product/b612622#leptin-22-56-biological-activity-and-targets
https://www.benchchem.com/product/b612622#leptin-22-56-biological-activity-and-targets
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612622?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

